molecular formula C18H21N3O B11673347 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide

N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide

Cat. No.: B11673347
M. Wt: 295.4 g/mol
InChI Key: NLZKYTHQBJIFFO-DEDYPNTBSA-N
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Description

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-tert-butylbenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylpyridine: A related compound with a similar pyridine ring structure but lacking the hydrazone linkage.

    4-tert-butylbenzaldehyde: A precursor in the synthesis of the target compound, with a similar phenyl ring structure.

    Pyridine-4-carbohydrazide: Another precursor, with a similar hydrazide functional group.

Uniqueness

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide is unique due to the presence of both the pyridine ring and the hydrazone linkage, which confer distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and interact with biological targets makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C18H21N3O/c1-13(14-5-7-16(8-6-14)18(2,3)4)20-21-17(22)15-9-11-19-12-10-15/h5-12H,1-4H3,(H,21,22)/b20-13+

InChI Key

NLZKYTHQBJIFFO-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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